Ethyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methyl-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[3-(DIFLUOROMETHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C22H19F2NO4S . This compound is characterized by the presence of a difluoromethoxy group, a benzoyl group, and a thiophene ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Chemical Reactions Analysis
ETHYL 2-{[3-(DIFLUOROMETHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy group with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-{[3-(DIFLUOROMETHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-(DIFLUOROMETHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
ETHYL 2-{[3-(DIFLUOROMETHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups. Similar compounds include:
ETHYL 2-{[3-(TRIFLUOROMETHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.
ETHYL 2-{[3-(METHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE: This compound has a methoxy group instead of a difluoromethoxy group.
These similar compounds highlight the importance of the difluoromethoxy group in determining the unique properties and applications of ETHYL 2-{[3-(DIFLUOROMETHOXY)BENZOYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXYLATE.
Properties
Molecular Formula |
C22H19F2NO4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 2-[[3-(difluoromethoxy)benzoyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H19F2NO4S/c1-3-28-21(27)18-17(14-8-5-4-6-9-14)13(2)30-20(18)25-19(26)15-10-7-11-16(12-15)29-22(23)24/h4-12,22H,3H2,1-2H3,(H,25,26) |
InChI Key |
QGBPUKBLMBMTOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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